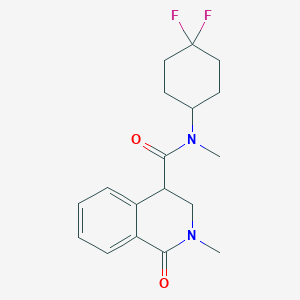![molecular formula C18H22N4O4 B7358719 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid](/img/structure/B7358719.png)
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid, also known as INDOPY-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This can lead to the induction of apoptosis in cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and have neuroprotective effects. Additionally, studies have suggested that it may have anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid is its potential therapeutic applications in a range of diseases. Additionally, it has been found to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, research is needed to further explore the antibacterial properties of this compound and its potential applications in the treatment of bacterial infections. Finally, studies are needed to identify any potential side effects of this compound and to determine its safety profile in humans.
Méthodes De Synthèse
The synthesis of 3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction between 2-(1H-indazol-6-yl)acetic acid and piperazine, which forms 4-[2-(1H-indazol-6-yl)acetyl]piperazine. This intermediate is then reacted with oxalyl chloride and 3-methyl-2-oxovaleric acid, leading to the formation of this compound.
Applications De Recherche Scientifique
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against a range of bacterial strains. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[4-[2-(1H-indazol-6-yl)acetyl]piperazin-1-yl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-16(10-13-1-2-14-11-19-20-15(14)9-13)21-4-6-22(7-5-21)18(17(24)25)3-8-26-12-18/h1-2,9,11H,3-8,10,12H2,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHLLVZMLGXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N2CCN(CC2)C(=O)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-indol-2-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358637.png)

![5-chloro-N-[(2S,3R)-1-cyclopropyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B7358655.png)
![2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B7358662.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-(6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-3-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]urea](/img/structure/B7358708.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B7358712.png)
![N-[(5-fluoro-1-benzothiophen-2-yl)methyl]-3-(triazol-1-yl)piperidine-1-carboxamide](/img/structure/B7358714.png)
![3-[4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one](/img/structure/B7358734.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-1-(1-methylpyrazol-3-yl)pyrrolidin-3-amine](/img/structure/B7358741.png)
![6-methoxy-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7358749.png)